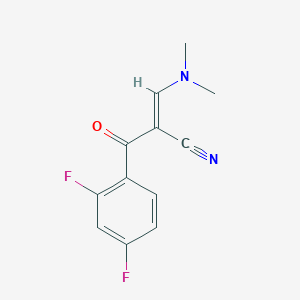

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile is an organic compound characterized by the presence of a difluorobenzoyl group and a dimethylamino group attached to an acrylonitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 2,4-difluorobenzoyl chloride with dimethylaminoacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted products with new functional groups replacing the original ones.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(2,4-difluorobenzoyl)-3-(dimethylamino)acrylonitrile exhibit anticancer properties. The difluorobenzoyl moiety is known to enhance the efficacy of certain drugs by improving their pharmacokinetic profiles. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored a series of analogs derived from this compound, demonstrating significant cytotoxic effects against breast and lung cancer cells. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.

Materials Science Applications

2. Photopolymerization

This compound can be utilized as a photoinitiator in polymer chemistry. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization processes in the development of coatings, adhesives, and inks.

| Property | Value |

|---|---|

| Absorption Wavelength | UV range (200-300 nm) |

| Initiation Mechanism | Free radical generation |

Case Study Example

In a recent study published in Macromolecules, researchers demonstrated that incorporating this compound into acrylate formulations resulted in faster curing times and improved mechanical properties of the resulting polymers.

Chemical Intermediate

3. Synthesis of Other Compounds

Due to its reactive functional groups, this compound serves as an important intermediate in organic synthesis. It can be used to synthesize various pharmaceuticals and agrochemicals by undergoing nucleophilic substitutions or additions.

Applications in Drug Development

The versatility of this compound allows it to be a key building block for synthesizing more complex molecules used in drug discovery.

Mécanisme D'action

The mechanism of action of 2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-2-(2,4-dichlorobenzoyl)-3-(dimethylamino)acrylonitrile: Similar structure but with chlorine atoms instead of fluorine.

(E)-2-(2,4-difluorobenzoyl)-3-(methylamino)acrylonitrile: Similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile is unique due to the presence of both difluorobenzoyl and dimethylamino groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in scientific research and industry.

Activité Biologique

2-(2,4-Difluorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS No. 138716-60-6) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, encompassing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₀F₂N₂O

- Molecular Weight : 236.22 g/mol

- Storage Conditions : Recommended at 2-8°C .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A recent study on related compounds demonstrated promising antifungal activity against various strains of fungi, suggesting that this compound may also possess similar properties .

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or disruption of cellular processes in microbial cells. For instance, studies have shown that related compounds interfere with mitochondrial functions, leading to apoptosis in cancer cells . This apoptotic effect may be mediated through the activation of caspases and disruption of mitochondrial membrane potential.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated a selective cytotoxic effect, indicating a potential therapeutic window for cancer treatment while sparing normal cells .

Data Table: Biological Activity Summary

| Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant antifungal activity | |

| Cytotoxicity | Selective cytotoxicity in cancer cells | |

| Mechanism | Induces apoptosis via mitochondrial disruption |

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of a series of compounds related to this compound against Candida species. The results showed that certain derivatives inhibited fungal growth at minimal inhibitory concentrations (MIC) ranging from 3.05 to 12.26 μM, indicating a strong potential for therapeutic applications in treating fungal infections .

Case Study 2: Cancer Cell Lines

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer models. The findings revealed that the compound effectively induced apoptosis in a dose-dependent manner, with IC50 values suggesting a potent anticancer activity compared to standard chemotherapeutics .

Propriétés

IUPAC Name |

(E)-2-(2,4-difluorobenzoyl)-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVXYAHPDWCZGR-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C(=O)C1=C(C=C(C=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.